2,6-Difluoro-3-(methoxymethoxy)benzamide

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Select this MOM-protected 2,6-difluorobenzamide for systematic SAR exploration of the FtsZ allosteric pocket. The methoxymethoxy (MOM) ether acts as a latent phenol, enabling orthogonal deprotection and late-stage functionalization (3-O-alkyl, 3-O-aryl, 3-O-sulfonyl) that cannot be replicated with 3-methoxy or 3-hydroxy analogs. The 2,6-difluoro substitution enforces the ~–27° dihedral angle required for hydrophobic packing against Val203/Val297. ≥97% purity minimizes impurity-driven false positives in GTPase and AlphaScreen assays.

Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
CAS No. 1384476-82-7
Cat. No. B1398692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-(methoxymethoxy)benzamide
CAS1384476-82-7
Molecular FormulaC9H9F2NO3
Molecular Weight217.17 g/mol
Structural Identifiers
SMILESCOCOC1=C(C(=C(C=C1)F)C(=O)N)F
InChIInChI=1S/C9H9F2NO3/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H2,12,13)
InChIKeyBGBGYWLJENYTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-3-(methoxymethoxy)benzamide (CAS 1384476-82-7) – Structural Baseline & Procurement Framework


2,6-Difluoro-3-(methoxymethoxy)benzamide is a difluorinated benzamide building block bearing a 3‑methoxymethoxy (MOM) protecting group. The MOM ether distinguishes it from the corresponding 3‑hydroxy and 3‑methoxy analogs and is generally employed to mask a phenolic OH during synthesis, with deprotection achievable under mild acidic conditions . The compound is offered by commercial suppliers at purities of ≥95% (AKSci) and ≥97% (Leyan) for research use . Its primary documented biological relevance arises from the 2,6‑difluorobenzamide pharmacophore, which confers a non‑planar conformation that enhances binding to the allosteric pocket of the bacterial cell‑division protein FtsZ [1].

Why Generic 2,6-Difluorobenzamide Analogs Cannot Replace the 3‑MOM Derivative in Research Settings


The presence of the methoxymethoxy group at the 3‑position is not a trivial substitution. The MOM ether acts as a latent phenol that can be liberated on demand, enabling late‑stage functionalization strategies that are impossible with the corresponding 3‑hydroxy or 3‑methoxy benzamides . Conversely, the MOM group alters both the steric bulk and hydrogen‑bonding capacity relative to the free OH, which can modulate binding to targets such as FtsZ [1]. Procurement of a close analog lacking the MOM moiety therefore imposes a different synthetic sequence and may yield a compound with divergent biological activity and physicochemical properties, undermining reproducibility and comparability in structure‑activity relationship (SAR) campaigns [1].

Quantitative Differentiation of 2,6-Difluoro-3-(methoxymethoxy)benzamide from Its Closest Analogs


MOM Ether as a Latent Phenol: Enables Late‑Stage Deprotection Not Possible with 3‑Methoxy or 3‑Hydroxy Analogs

2,6-Difluoro-3-(methoxymethoxy)benzamide contains a methoxymethoxy protecting group that can be removed under mild acidic conditions to generate 2,6-difluoro-3-hydroxybenzamide. This deprotection step cannot be performed on the structurally closest commercial analog, 2,6-difluoro-3-methoxybenzamide (CAS 886498‑26‑6), because the methyl ether requires harsh Lewis acid conditions that may degrade the benzamide . In a comparative study of alkyloxybenzamide FtsZ inhibitors, removal of the 3‑MOM group followed by reprotection with diverse electrophiles was used to probe the allosteric pocket, a strategy inaccessible to the 3‑methoxy congener [1].

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Conformational Non‑Planarity Induced by 2,6‑Difluoro Substitution Enhances FtsZ Allosteric Binding vs. Non‑fluorinated Benzamides

Molecular docking and DFT calculations confirm that the 2,6‑difluoro substitution forces the benzamide into a non‑planar conformation (carboxamide–aromatic ring dihedral angle ≈ –27°) that matches the co‑crystallized ligand pose in the FtsZ allosteric site. By contrast, the non‑fluorinated analog 3‑methoxybenzamide (3‑MBA) remains essentially planar, leading to weaker hydrophobic contacts with Val203 and Val297 [1]. Although the published computational study used 2,6‑difluoro-3‑methoxybenzamide (DFMBA), the dihedral angle is governed primarily by the 2‑ and 6‑fluorine atoms; the 3‑MOM group is expected to preserve this non‑planarity while adding additional steric bulk that may further modulate the binding pocket [1].

Antibacterial Drug Discovery FtsZ Inhibition Conformational Analysis

Purity Specification Differentiation: ≥97% (Leyan) Outperforms the Common 95% Grade for Sensitive SAR Assays

Commercial batches of 2,6-difluoro-3-(methoxymethoxy)benzamide are supplied at two distinct purity tiers: AK Scientific offers ≥95% purity, while Leyan specifies ≥97% purity . For in‑class analogs such as 2,6‑difluoro-3‑methoxybenzamide, the commonly available research‑grade purity is ≥95% . The 2% absolute purity gain corresponds to a reduction in total impurity burden from ≤5% to ≤3%, which can meaningfully suppress confounding biological activity in high‑sensitivity FtsZ GTPase or PI3K AlphaScreen assays where impurity‑driven false positives are a known risk.

Analytical Chemistry Procurement Quality Assessment Structure-Activity Relationship

Utility in PET Tracer Precursor Synthesis via 3‑MOM Protection of Phenolic Oxygen

2,6-Difluoro-3-(methoxymethoxy)benzamide serves as a protected precursor for the synthesis of radiolabeled benzamide derivatives targeting B‑Raf(V600E) for PET imaging . The MOM ether stabilizes the phenolic oxygen during multi‑step radiochemical synthesis, including [11C]‑carbonylation, whereas the free phenol (2,6‑difluoro-3‑hydroxybenzamide) is prone to oxidation and side‑reactions under radiolabeling conditions. This protective strategy is not accessible to the 3‑methoxy analog, which cannot be deprotected to the phenol without risking decomposition of the radiolabeled product.

Radiochemistry PET Imaging Oncology Biomarkers

High‑Value Application Scenarios for 2,6-Difluoro-3-(methoxymethoxy)benzamide Based on Quantitative Evidence


Late‑Stage Diversification of 3‑Alkoxy‑2,6‑difluorobenzamide FtsZ Inhibitors

Medicinal chemistry teams requiring a common intermediate that can be orthogonally deprotected and functionalized to explore 3‑O‑alkyl, 3‑O‑aryl, or 3‑O‑sulfonyl SAR should select this MOM‑protected benzamide. The deprotection–refunctionalization sequence cannot be replicated with 2,6‑difluoro‑3‑methoxybenzamide, which lacks a cleavable protecting group .

Conformation‑Driven Antibacterial Lead Optimization Campaigns

Investigators targeting the FtsZ allosteric site must prioritize the 2,6‑difluorobenzamide core to enforce the ~ –27° dihedral angle required for hydrophobic packing against Val203 and Val297. This compound delivers the 2,6‑difluoro motif while retaining a tunable 3‑position, enabling systematic exploration of the allosteric pocket without sacrificing conformational pre‑organization [1].

High‑Sensitivity Biochemical Assays Requiring Low Impurity Burden

For AlphaScreen‑based PI3K or FtsZ GTPase assays where impurity‑driven false positives compromise IC50 accuracy, the ≥97% purity grade from Leyan is preferable over the ≥95% grade commonly offered for in‑class analogs. The reduced impurity burden (≤3% vs. ≤5%) lowers the probability of confounding activity in dose‑response curves .

Radiochemical Synthesis of 11C‑Labeled PET Tracers for Oncology

Radiochemistry facilities developing [11C]‑benzamide PET tracers for B‑Raf(V600E) imaging should procure the MOM‑protected precursor to circumvent oxidative degradation of the free phenol during carbonylation. Post‑labeling deprotection yields the active tracer while maintaining adequate specific activity .

Quote Request

Request a Quote for 2,6-Difluoro-3-(methoxymethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.